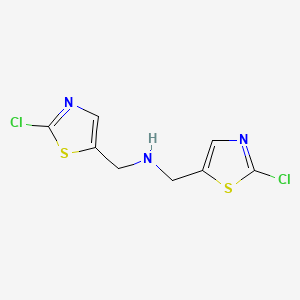

Bis((2-chlorothiazol-5-yl)methyl)amine

Description

Bis((2-chlorothiazol-5-yl)methyl)amine (CAS: 434902-57-5) is a bis-substituted thiazole derivative with the molecular formula C₈H₇Cl₂N₃S₂ and a molecular weight of 280.2 g/mol . It is synthesized via the reaction of 5-chloromethyl-2-chlorothiazole (III) with ammonia, followed by separation from byproducts such as 5-aminomethyl-2-chlorothiazole (I) using acid precipitation . The compound is a solid or powder, soluble in organic solvents or water, and requires storage at -20°C for stability .

Properties

Molecular Formula |

C8H7Cl2N3S2 |

|---|---|

Molecular Weight |

280.2 g/mol |

IUPAC Name |

1-(2-chloro-1,3-thiazol-5-yl)-N-[(2-chloro-1,3-thiazol-5-yl)methyl]methanamine |

InChI |

InChI=1S/C8H7Cl2N3S2/c9-7-12-3-5(14-7)1-11-2-6-4-13-8(10)15-6/h3-4,11H,1-2H2 |

InChI Key |

DZSJRCAMHMQAOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)Cl)CNCC2=CN=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-chlorothiazol-5-yl)methyl)amine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is often recrystallized from ethyl acetate to obtain pure crystals suitable for further analysis .

Industrial Production Methods: In industrial settings, the production of this compound involves a special precipitation process. This process includes separating off any ammonia present in the reaction mixture, followed by the addition of water and an inorganic acid (such as hydrochloric acid) to precipitate the desired product . This method allows for the efficient isolation of this compound or its salts.

Chemical Reactions Analysis

Types of Reactions: Bis((2-chlorothiazol-5-yl)methyl)amine undergoes various chemical reactions, including substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid and other inorganic acids . The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions include the hydrochloride salts of the compound .

Scientific Research Applications

Bis((2-chlorothiazol-5-yl)methyl)amine is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals . It serves as a reference standard for pharmaceutical testing and is used in the synthesis of various biologically active thiazole derivatives . Additionally, it has applications in the development of pest control agents .

Mechanism of Action

The mechanism of action of Bis((2-chlorothiazol-5-yl)methyl)amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in van der Waals forces, which stabilize its crystal packing . This interaction is crucial for its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Substituted Thiazole Derivatives

2-Chloro-N-((2-chlorothiazol-5-yl)methyl)ethanamine (CAS: 120740-07-0)

- Structure : Contains a single 2-chlorothiazol-5-ylmethyl group attached to an ethylamine chain.

- Molecular Formula : C₆H₉ClN₂S; MW : 177 g/mol .

- Properties : Boiling point 265°C , density 1.242 g/cm³ , flash point 114°C .

- Synthesis : Produced via reaction of 2-chloro-5-(chloromethylthiazole) with 2-chloroethanamine and triethylamine in acetonitrile .

- Key Differences :

5-Methylthiazol-2-amine (CAS: 7305-71-7)

- Structure : Features a methyl group at position 5 and an amine at position 2 on the thiazole ring.

- Molecular Formula : C₄H₆N₂S; MW : 122.17 g/mol .

- Applications : Key impurity in Meloxicam synthesis; lacks chlorine substituents, reducing electronegativity .

- Key Differences: Non-chlorinated structure results in lower toxicity and distinct reactivity in pharmaceutical synthesis.

Benzothiazole and Benzimidazole Analogs

2-Methyl-1,3-benzothiazol-5-amine (CAS: 13382-43-9)

- Structure : Benzothiazole core with a methyl group at position 2 and an amine at position 3.

- Molecular Formula : C₈H₈N₂S; MW : 164.23 g/mol .

- Properties : Higher aromaticity due to the fused benzene ring, enhancing stability but reducing solubility in polar solvents.

2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 5335-03-1)

Structural and Functional Comparison

| Parameter | Bis((2-chlorothiazol-5-yl)methyl)amine | 2-Chloro-N-((2-chlorothiazol-5-yl)methyl)ethanamine | 5-Methylthiazol-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 280.2 | 177 | 122.17 |

| Substituents | Bis-(2-chlorothiazolylmethyl) | Mono-(2-chlorothiazolylmethyl) + ethylamine | Methyl + amine |

| Solubility | Organic solvents/water | Organic solvents | Polar solvents |

| Applications | Agrochemical precursors | Sulfoximine synthesis | Pharmaceutical impurities |

| Synthetic Complexity | High (requires separation from byproducts) | Moderate (controlled alkylation) | Low (direct synthesis) |

Physicochemical and Reactivity Insights

- Steric Effects: The bis-substituted structure of this compound introduces significant steric hindrance, limiting nucleophilic attack at the amine center compared to mono-substituted analogs .

- Electrophilicity: Chlorine atoms enhance electrophilicity, making the compound more reactive in SNAr (nucleophilic aromatic substitution) reactions than non-chlorinated analogs like 5-methylthiazol-2-amine .

- Thermal Stability: Storage at -20°C is required for the bis-compound, whereas mono-substituted derivatives (e.g., CAS 120740-07-0) are stable at room temperature for weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.